

Application Notes and Protocols for Disodium Acetyl Glucosamine Phosphate in Cell Culture

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Compound of Interest

Compound Name:	DISODIUM ACETYL GLUCOSAMINE PHOSPHATE
Cat. No.:	B8701824

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Introduction

Disodium Acetyl Glucosamine Phosphate is a phosphorylated, bioavailable derivative of N-acetylglucosamine, a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs) such as hyaluronic acid (HA).^{[1][2]} In cell culture applications, particularly in dermatological and connective tissue research, it serves as a potent stimulator of extracellular matrix (ECM) production. By providing a direct precursor for the hyaluronic acid synthesis pathway, it bypasses the rate-limiting steps of glucose conversion, leading to enhanced production of HA and other GAGs.^{[1][3]} This, in turn, promotes cell proliferation, hydration, and the synthesis of collagen, making it a valuable tool for studying skin aging, wound healing, and tissue regeneration.^{[4][5]}

Mechanism of Action

Disodium Acetyl Glucosamine Phosphate is readily taken up by cells and enters the hexosamine biosynthetic pathway as N-acetylglucosamine-6-phosphate (NAG-6-P). This molecule is a key intermediate in the synthesis of UDP-N-acetylglucosamine, a critical substrate for the enzymes hyaluronan synthase (HAS) and other glycosyltransferases. By supplementing the intracellular pool of NAG-6-P, the compound directly fuels the production of hyaluronic acid and other essential GAGs, which are integral components of the extracellular

matrix.[\[1\]](#)[\[2\]](#) Increased HA and GAG synthesis supports the structural integrity of the ECM, enhances tissue hydration, and can indirectly stimulate collagen production.[\[3\]](#)[\[4\]](#)

Quantitative Data Summary

The following tables summarize the reported quantitative effects of N-acetylglucosamine and its derivatives on key cellular and extracellular matrix components based on in-vitro studies.

Table 1: Effect on Glycosaminoglycan (GAG) and Hyaluronic Acid (HA) Synthesis

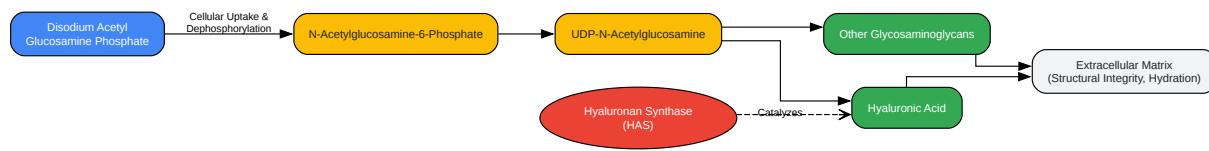
Parameter	Fold Increase / Percentage Change	Treatment Duration	Cell/Tissue Type	Reference
GAG Production	84% Increase	10 days	Skin Equivalent Cultures	[2]
Hyaluronic Acid Synthesis	282% Increase	2 days	Skin Equivalent Cultures	[2]
Hyaluronic Acid Production	~2-4 fold Increase	2 days	Human Osteoarthritic Synovium Explants	[6]

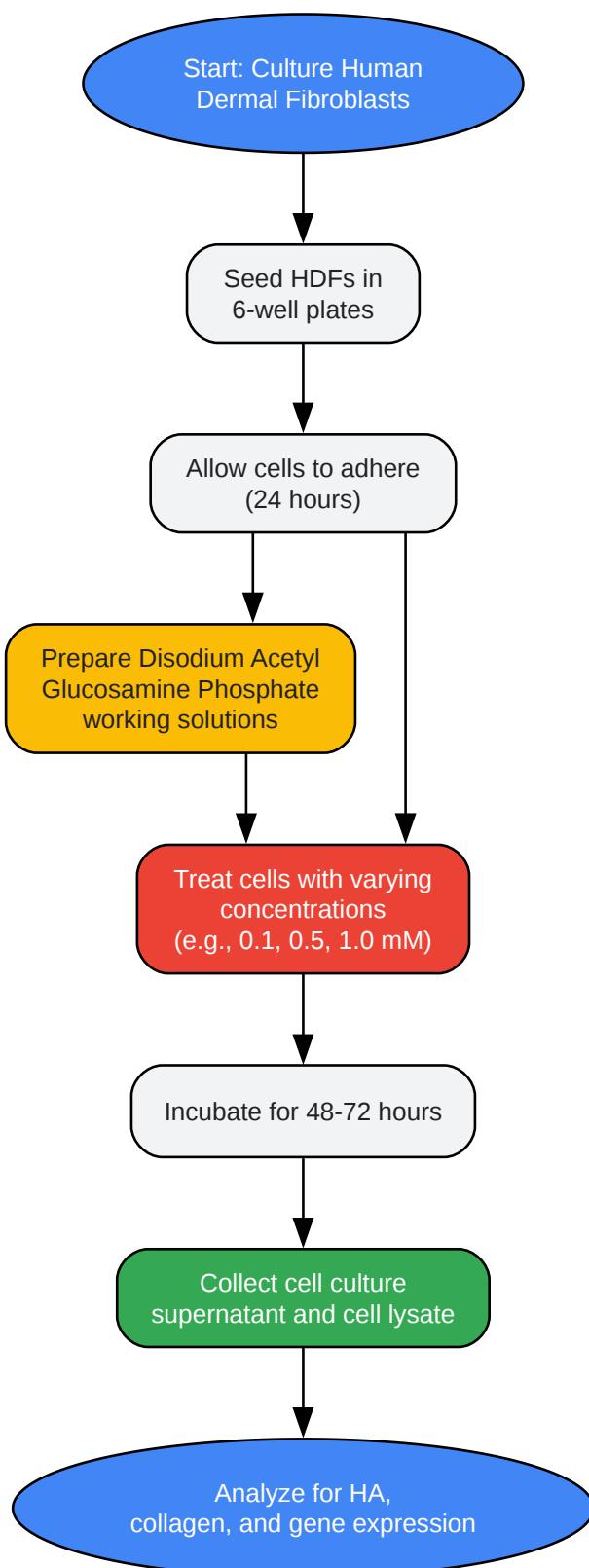
Table 2: Effect on Gene Expression

Gene	Regulation	Cell Type	Reference
Hyaluronan Synthase (HAS) 1, 2, 3	No significant change	Human Dermal Fibroblasts	[7]
Matrix Metalloproteinase 13 (MMP13)	Strong Inhibition (in combination with PDRN)	Dermal Fibroblasts	[8] [9]
Insulin-Like Growth Factor I (IGF-I)	Strong Inhibition (in combination with PDRN)	Dermal Fibroblasts	[8] [9]

Signaling and Metabolic Pathways

The primary mechanism of **Disodium Acetyl Glucosamine Phosphate** is through its integration into the hexosamine biosynthetic pathway, providing a direct substrate for GAG synthesis.



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